Superior 5-HT3 Receptor Binding Affinity Compared to Ondansetron
In a direct comparison using [3H]GR65630 radioligand binding to rat cortical membranes, YM114 demonstrated significantly higher affinity for the 5-HT3 receptor than the commonly used antagonist ondansetron. The difference in potency is approximately 35-fold [1].
| Evidence Dimension | 5-HT3 Receptor Binding Affinity |
|---|---|
| Target Compound Data | pKi = 10.24 (10.18-10.28) |
| Comparator Or Baseline | Ondansetron: pKi = 8.70 (8.64-8.77) |
| Quantified Difference | YM114 exhibits a 1.54 log unit higher affinity, corresponding to a 35-fold increase in potency. |
| Conditions | [3H]GR65630 radioligand binding assay in rat cortical membranes |
Why This Matters
This higher potency allows researchers to use lower concentrations of YM114 to achieve effective receptor blockade, minimizing potential off-target effects in sensitive in vitro and in vivo systems.
- [1] Ito, H., et al. (1995). COMPARATIVE-STUDY OF THE AFFINITIES OF THE 5-HT3 RECEPTOR ANTAGONISTS, YM060 YM114 (KAE-393), GRANISETRON AND ONDANSETRON IN RAT VAGUS NERVE AND CEREBRAL-CORTEX. Neuropharmacology, 34(6), 631-637. View Source
